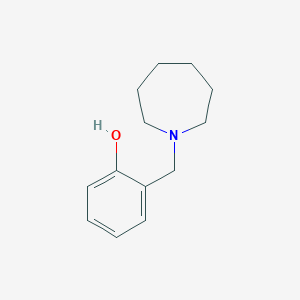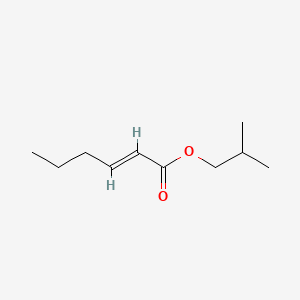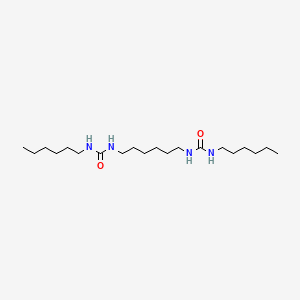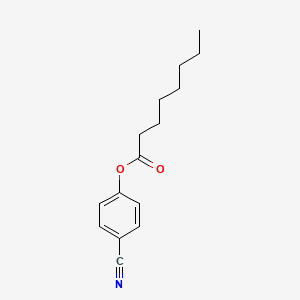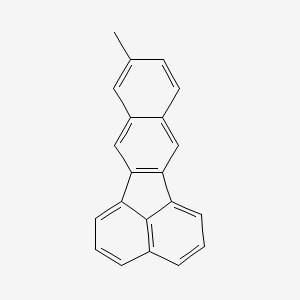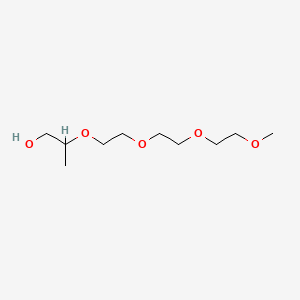
2-Methyl-3,6,9,12-tetraoxatridecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,6,9,12-tetraoxatridecan-1-ol is an organic compound with the molecular formula C10H22O5. It is a member of the class of compounds known as polyether alcohols. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-3,6,9,12-tetraoxatridecan-1-ol can be synthesized through the addition reaction of tetraethylene glycol with methanol in the presence of a metal hydride catalyst. This reaction typically occurs under neutral or slightly acidic conditions and requires a specific reaction time and temperature to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process ensures high purity and consistency of the final product, which is essential for its various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3,6,9,12-tetraoxatridecan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (e.g., NaBr) can be used under basic conditions to substitute the hydroxyl group.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
2-Methyl-3,6,9,12-tetraoxatridecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and as a component in drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals due to its solubility and low toxicity.
Industry: Acts as a surfactant, emulsifier, and lubricant in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-Methyl-3,6,9,12-tetraoxatridecan-1-ol involves its interaction with molecular targets through its hydroxyl and ether groups. These functional groups enable the compound to form hydrogen bonds and interact with various biological molecules, facilitating its role in drug delivery and other applications. The pathways involved include the modulation of solubility and permeability of drugs, enhancing their bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethylene glycol monomethyl ether
- 3,6,9,12-Tetraoxatridecan-1-ol
- 2,5,8,11-Tetraoxatridecan-13-ol
Uniqueness
2-Methyl-3,6,9,12-tetraoxatridecan-1-ol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring solubility in both water and organic solvents. Its multiple ether linkages also contribute to its stability and versatility in various chemical reactions .
Propiedades
Número CAS |
74198-19-9 |
|---|---|
Fórmula molecular |
C10H22O5 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propan-1-ol |
InChI |
InChI=1S/C10H22O5/c1-10(9-11)15-8-7-14-6-5-13-4-3-12-2/h10-11H,3-9H2,1-2H3 |
Clave InChI |
QFYJXYBADYVKQN-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)OCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


